Biotin-PEG3-alcohol
Overview
Description
Biotin-PEG3-alcohol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and a terminal hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Biotin-PEG3-alcohol is a compound that contains a biotin group and a terminal primary hydroxyl . Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
The biotin group in this compound can interact with its targets, which are primarily enzymes involved in metabolic processes. Biotin is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The PEG3-alcohol part of the molecule provides a linker that can react with a variety of functional groups .
Biochemical Pathways
Biotin, the active component of this compound, plays a significant role in several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .
Pharmacokinetics
The peg spacer arm in the molecule is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could potentially enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the facilitation of various metabolic functions. As a coenzyme, biotin participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . These reactions are essential for the normal functioning of cells and the overall metabolism of the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups in the environment could potentially interact with the terminal primary hydroxyl of the molecule . .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-alcohol is a Biotin PEG linker, which means it can connect biotin to other molecules, enhancing their solubility and reactivity . The biotin component of this compound has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . This interaction is often utilized in biochemical assays.
Cellular Effects
The cellular effects of this compound are primarily related to the properties of biotin and PEG. Biotin is essential for the function of several enzymes involved in metabolism, while PEG can increase the solubility of biotinylated molecules
Molecular Mechanism
The molecular mechanism of this compound involves the interaction of biotin with avidin or streptavidin . The PEG component increases the hydrophilicity of the molecules, enhancing their solubility and reactivity . The terminal primary hydroxyl (OH) of this compound can react with various functional groups .
Metabolic Pathways
Biotin, a component of this compound, is involved in several metabolic pathways, including those related to the metabolism of carbohydrates, fats, and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG3-alcohol can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal hydroxyl group. The process typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing a terminal amine group to form biotin-PEG.
Hydroxylation: The terminal amine group of the biotin-PEG is converted to a hydroxyl group through a reaction with a hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Biotin-PEG3-aldehyde or Biotin-PEG3-ketone.
Reduction: this compound.
Substitution: Biotin-PEG3-ester or Biotin-PEG3-ether.
Scientific Research Applications
Biotin-PEG3-alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biotin-PEG3-alcohol is unique due to its specific structure and functionality. Similar compounds include:
EZ-Link Amine-PEG3-Biotin: Contains a terminal amine group instead of a hydroxyl group, used for biotinylation and crosslinking applications.
Psoralen-PEG3-Biotin: Used for crosslinking DNA and RNA, particularly in genomic studies.
This compound stands out for its role in PROTAC synthesis, providing a versatile and efficient means of targeting and degrading specific proteins within cells .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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